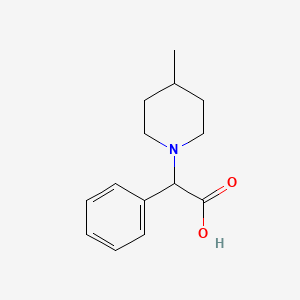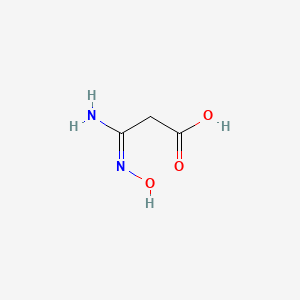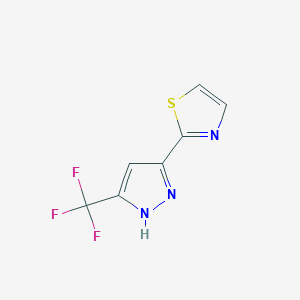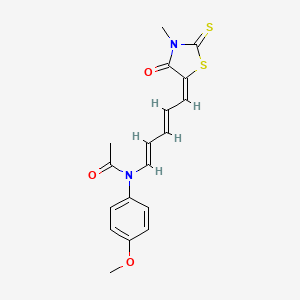
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-7-(ナフタレン-1-イルメチル)-8-(プロピルスルファニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリンコアにナフタレンとプロピルスルファニル基が結合した、独特の構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
1,3-ジメチル-7-(ナフタレン-1-イルメチル)-8-(プロピルスルファニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、一般的に、容易に入手可能な前駆体から出発して、複数のステップを伴います。主なステップは以下のとおりです。
プリンコアの形成: これは、適切なアミンとアルデヒドの縮合、続いて環化によって達成できます。
ナフタレン-1-イルメチル基の導入: このステップでは、塩基性条件下で、プリンコアをナフタレン-1-イルメチルハロゲン化物でアルキル化します。
プロピルスルファニル基の付加: 最後のステップは、プリンコア上の適切な脱離基をプロピルスルファニル基で置換することであり、一般的には求核置換条件下でチオール試薬を使用します。
工業的生産方法
この化合物の工業的生産は、収率とスケーラビリティを向上させるために、上記の合成経路の最適化を含みます。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、効率的な精製技術の開発が含まれます。
化学反応解析
反応の種類
1,3-ジメチル-7-(ナフタレン-1-イルメチル)-8-(プロピルスルファニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含む様々な種類の化学反応を起こすことができます。
酸化: プロピルスルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ナフタレン-1-イルメチル基は還元されてジヒドロナフタレン誘導体を形成することができます。
置換: プリンコアは、存在する置換基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応では、水素化ナトリウム (NaH) やtert-ブトキシカリウム (KOtBu) などの試薬が使用されることが多い一方で、求電子置換反応では、臭素 (Br2) やヨウ素 (I2) などの試薬が使用される場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、プロピルスルファニル基の酸化によってスルホキシドまたはスルホンが生成され、ナフタレン-1-イルメチル基の還元によってジヒドロナフタレン誘導体が生成されます。
科学研究への応用
1,3-ジメチル-7-(ナフタレン-1-イルメチル)-8-(プロピルスルファニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん作用などの潜在的な生物活性について研究されています。
医学: がんや感染症などの様々な病気に対する治療薬としての可能性を探る研究が進行中です。
工業: この化合物は、その独特の構造特性により、ポリマーやナノマテリアルなどの新しい材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.
Addition of the Propylsulfanyl Group: The final step involves the substitution of a suitable leaving group on the purine core with a propylsulfanyl group, typically using a thiol reagent under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form dihydronaphthalene derivatives.
Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitutions may involve reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the naphthalen-1-ylmethyl group can produce dihydronaphthalene derivatives.
科学的研究の応用
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
1,3-ジメチル-7-(ナフタレン-1-イルメチル)-8-(プロピルスルファニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的と経路との相互作用を含みます。例えば、生物系では、酵素や受容体に結合して、細胞過程の調節をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
カフェイン: 1,3,7-トリメチルキサンチン、よく知られた刺激剤で、同様のプリンコアを持っています。
テオフィリン: 1,3-ジメチルキサンチン、呼吸器疾患の治療における気管支拡張薬として使用されます。
テオブロミン: 3,7-ジメチルキサンチン、カカオやチョコレートに含まれ、軽い刺激効果があります。
独自性
1,3-ジメチル-7-(ナフタレン-1-イルメチル)-8-(プロピルスルファニル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、ナフタレン-1-イルメチル基とプロピルスルファニル基の存在によりユニークであり、他のプリン誘導体とは異なる化学的および生物学的特性を付与しています。
特性
CAS番号 |
476480-84-9 |
|---|---|
分子式 |
C21H22N4O2S |
分子量 |
394.5 g/mol |
IUPAC名 |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N4O2S/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3 |
InChIキー |
CRHRPKLHZCMMGG-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051613.png)
![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)

![(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B12051644.png)

![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)

![trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate](/img/structure/B12051665.png)




![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
